C.I. Food Violet 3

Description

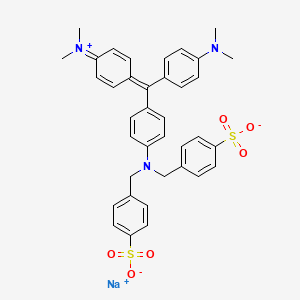

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

80539-34-0 |

|---|---|

Molecular Formula |

C37H36N3NaO6S2 |

Molecular Weight |

705.8 g/mol |

IUPAC Name |

sodium;4-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-15-9-29(10-16-32)37(30-11-17-33(18-12-30)39(3)4)31-13-19-34(20-14-31)40(25-27-5-21-35(22-6-27)47(41,42)43)26-28-7-23-36(24-8-28)48(44,45)46;/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |

InChI Key |

PSJHREDPTNOBPQ-UHFFFAOYSA-M |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)S(=O)(=O)[O-])CC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)S(=O)(=O)[O-])CC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

80539-34-0 |

Synonyms |

acid violet 17 C.I. acid violet 17 C.I. food violet 3 C.I.42581 violet BNP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C.i. Food Violet 3

Classical Synthetic Routes to Crystal Violet Derivatives

The traditional syntheses of Crystal Violet and its derivatives have been well-established for over a century, primarily relying on condensation reactions.

Condensation Reactions Utilizing Michler's Ketone Precursors

A historically significant and widely recognized method for synthesizing Crystal Violet involves the use of Michler's ketone (4,4′-bis(dimethylamino)benzophenone) as a key intermediate. wikipedia.org This process, originally developed by German chemists Kern and Caro, begins with the reaction of dimethylaniline with the highly toxic phosgene (B1210022) to produce Michler's ketone. wikipedia.org Subsequently, the ketone is reacted with additional dimethylaniline in the presence of a dehydrating agent and catalyst, such as phosphorus oxychloride and hydrochloric acid, to yield the final dye. wikipedia.orgacs.org The reaction condenses the three aromatic rings around a central carbon atom, forming the characteristic triarylmethane structure. Another variation involves the reaction of Michler's ketone with N-phenyl-1-naphthylamine to produce other triarylmethane dyes like Victoria Blue B. mdpi.com

The synthesis of Michler's ketone itself is a critical step and can be achieved through the Friedel-Crafts acylation of N,N-dimethylaniline. sielc.com This ketone is a versatile precursor in the dye industry, not only for Crystal Violet but also for other dyes like Malachite Green. sielc.com

Formaldehyde and Dimethylaniline Condensation Pathways

CH₂O + 3 C₆H₅N(CH₃)₂ → CH(C₆H₄N(CH₃)₂)₃ + H₂O wikipedia.org

This leuco form is then oxidized to the colored cationic form of Crystal Violet. wikipedia.org Common oxidizing agents used for this step include manganese dioxide or lead dioxide. wikipedia.org The final step involves treatment with an acid, such as hydrochloric acid, to form the chloride salt of the dye. wikipedia.org Variations of this process exist, utilizing different catalysts and reaction conditions to optimize the yield and purity of the final product. For instance, the oxidation can be carried out using chloranil (B122849) in the presence of a vanadium or molybdenum catalyst. oaepublish.com

Contemporary Approaches in C.I. Food Violet 3 Synthesis

Modern organic synthesis has introduced more advanced and versatile methods for the construction of triarylmethane frameworks, offering alternatives to the classical routes. These contemporary approaches often provide milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.

Recent advancements in transition metal-catalyzed cross-coupling reactions have been applied to the synthesis of triarylmethanes. thieme-connect.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been utilized to form the crucial carbon-carbon bonds. acs.org For example, diarylmethyl esters can be coupled with arylboronic acids in the presence of a palladium catalyst to generate triarylmethanes. acs.org Another innovative strategy involves palladium-catalyzed decarboxylative cross-coupling, where benzoic acids react with diarylmethyl iodides. rsc.org

Organocatalysis has also emerged as a powerful tool. Asymmetric Friedel-Crafts reactions, catalyzed by chiral organocatalysts, allow for the enantioselective synthesis of chiral triarylmethanes. oaepublish.com These reactions often proceed via the formation of reactive intermediates like quinone methides or indole (B1671886) imine methides, which then react with electron-rich arenes. oaepublish.com

Furthermore, methods involving the C-H activation of methylene (B1212753) groups and reactions of carbonyl compounds like N-tosylhydrazones represent other modern avenues for triarylmethane synthesis. thieme-connect.com These techniques offer novel disconnection approaches and expand the synthetic chemist's toolbox for accessing complex triarylmethane structures.

Derivatization Strategies and Analog Production for Research Applications

The core structure of this compound can be chemically modified to produce a variety of analogs with tailored properties for specific research applications, particularly in the biomedical field.

One area of significant interest is the synthesis of Crystal Violet derivatives for DNA binding studies. Monomeric, dimeric, and trimeric analogs of the dye have been synthesized to investigate their affinity and sequence selectivity for duplex DNA. fda.gov These studies often involve modifying the peripheral groups of the triarylmethane scaffold to alter its size, charge, and steric properties, thereby influencing its interaction with the major or minor grooves of DNA.

The synthesis of analogs is not limited to direct modifications of the Crystal Violet structure. Broader strategies for creating functionally related compounds for biological evaluation are also employed. For example, the synthesis of curcumin (B1669340) and flavonoid analogues often involves condensation reactions of substituted benzaldehydes with ketones or acetophenones to create molecules with specific biological activities, such as antioxidant properties. jocpr.commdpi.com These synthetic strategies, while not directly producing Crystal Violet derivatives, are conceptually similar and can be adapted to create novel triarylmethane-based compounds for various research purposes. For instance, 3,4-diarylisoxazole analogues have been synthesized as potential biological agents, demonstrating the modularity of modern synthetic approaches in creating diverse molecular architectures from common starting materials. acs.org

Purification Techniques for Synthesized this compound

The purification of synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities, ensuring a high-purity product suitable for its intended application. A variety of techniques are employed for this purpose.

Recrystallization is a common and effective method for purifying solid Crystal Violet. The crude product can be dissolved in a suitable hot solvent, and as the solution cools, the purified dye crystallizes out, leaving impurities behind in the solvent. Solvents such as water, ethanol, and mixtures containing chlorobenzene (B131634) or tetrachloroethylene (B127269) have been used for recrystallization. acs.orggoogle.com

Chromatographic methods are widely used for the separation and purification of dyes.

Column Chromatography: This technique involves passing a solution of the crude dye through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates, allowing for their separation. Common stationary phases for the purification of dyes like Crystal Violet include alumina, silica (B1680970) gel, and polyamide. fda.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating and purifying compounds. sielc.com Reversed-phase HPLC, using a C18 column, is frequently employed for the analysis and purification of Crystal Violet and its derivatives. sielc.comfda.gov

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used for the cleanup and concentration of analytes from a solution. For Crystal Violet, SPE cartridges containing various sorbents such as alumina, propylsulfonic acid, or even molecularly imprinted polymers (MIPs) designed to selectively bind the dye, can be used to isolate it from complex matrices. fda.govnih.gov

Other Purification Methods:

Flocculation: In some instances, flocculants can be added to a dye solution to precipitate colloidal impurities, which can then be removed by filtration or centrifugation. mdpi.com

Adsorption: Activated carbon and other adsorbent materials can be used to remove Crystal Violet from aqueous solutions, which can be considered a purification step in certain contexts. nih.gov

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product. Often, a combination of these techniques is used to achieve the desired level of purity.

Advanced Analytical Methodologies for C.i. Food Violet 3 Characterization and Detection

Spectrophotometric and Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are fundamental in the analysis of C.I. Food Violet 3, leveraging the interaction of the molecule with electromagnetic radiation to yield both quantitative and qualitative data.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a primary technique for the quantitative analysis of this compound, which is also known as Gentian Violet or Crystal Violet. drawellanalytical.comnih.gov The method's principle is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. sci-hub.se To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. mvpsvktcollege.ac.insim4t.com

This compound is a strong chromophore that absorbs light intensely in the visible region of the electromagnetic spectrum. sim4t.com Its characteristic purple color in solution corresponds to a maximum absorbance (λmax) consistently reported between 588 nm and 590 nm. nih.govnih.govmtc-usa.comsielc.com This distinct spectral peak allows for its quantification even in complex matrices like wastewater, where UV-Vis is commonly used for monitoring. nih.gov Furthermore, the technique is applied in analytical methods where this compound is formed as a reaction product, such as in the determination of hydrogen peroxide, with the resulting absorbance measured at approximately 592 nm. researchgate.net While effective for single-dye solutions, UV-Vis spectrophotometry may require prior chromatographic separation when multiple colorants are present in a single sample. fda.gov

Table 1: Reported Maximum Absorbance (λmax) for this compound This interactive table summarizes the λmax values for this compound from various research findings.

| Reported λmax (nm) | Analytical Context | Source(s) |

|---|---|---|

| 588 | HPLC Detection, Environmental Monitoring | nih.govmtc-usa.com |

| 590 | General UV-Vis Analysis, Reaction Kinetics | nih.govnih.govsielc.com |

| 592 | Product of H₂O₂ Oxidation of Leuco Form | researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Insights

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules. eanso.org It identifies the functional groups present in a compound by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. mdpi.com Each functional group has a characteristic vibrational frequency, allowing the generation of a unique spectral "fingerprint" for the molecule.

In the context of this compound, FT-IR analysis provides crucial structural information. It can confirm the presence of key functional groups characteristic of its triphenylmethane (B1682552) structure, such as C-H bonds in aromatic rings, C=C aromatic ring stretching, and C-N bonds associated with the dimethylamino groups. This technique has been successfully used to confirm the molecular structure of reaction precipitates involving Crystal Violet, demonstrating its utility in identifying transformation products. nih.gov Advanced applications include in-situ FT-IR studies, which can monitor the adsorption of Gentian Violet onto surfaces and reveal complex synergistic or antagonistic interactions with other chemical additives by observing shifts in vibrational bands. researchgate.net

Fluorescence Spectroscopy for Leucogentian Violet Detection

While this compound itself is not noted for significant fluorescence, its primary reduced metabolite, Leucogentian Violet, is fluorescent. nih.goviarc.fr This distinction is analytically significant, as fluorescence spectroscopy offers a highly sensitive and selective method for detecting the colorless leuco form. nih.gov

Leucogentian Violet is the primary marker residue for monitoring the use of Gentian Violet in aquaculture, as it persists much longer in tissue than the parent dye. iarc.fr Analytical methods exploit its fluorescent properties for detection. Published research specifies that Leucogentian Violet can be detected with an excitation wavelength (λex) of 265 nm and an emission wavelength (λem) of 360 nm. nih.goviarc.fr This allows for the simultaneous determination of both the colored parent dye (by UV-Vis) and the colorless leuco metabolite (by fluorescence) in a single chromatographic run. nih.goviarc.fr

Chromatographic Separations of this compound and its Transformation Products

Chromatographic techniques are indispensable for the analysis of this compound, providing the necessary separation from complex sample matrices and related transformation products before detection.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of this compound and its metabolites. fao.org A typical HPLC system for this analysis utilizes a reversed-phase column, such as a C18 or a cyano (CN) column, to separate the compounds based on their polarity. mtc-usa.comnih.govfda.gov

Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector set to the dye's maximum absorbance of 588-590 nm. mtc-usa.comfda.gov For enhanced sensitivity and selectivity, especially for metabolites, fluorescence and electrochemical detectors are also employed. fao.orgnih.gov A key advantage of HPLC is its ability to simultaneously separate and detect this compound, its colorless Leucogentian Violet form, and its various N-demethylated metabolites within a single analytical run. nih.gov

Method Development and Optimization for Diverse Matrices

The development of robust HPLC methods is critical for accurately analyzing this compound residues in diverse and challenging matrices such as seafood, animal tissues, and other food products. fao.orgfda.govresearchgate.net Method development involves optimizing several key stages:

Extraction: Residues are typically extracted from tissues using a mixture of an acidic or neutral buffer (e.g., McIlvaine buffer, ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724). fao.orgfda.govresearchgate.net

Clean-up: To remove interfering substances from the matrix, extracts undergo a clean-up step. This often involves liquid-liquid partitioning followed by solid-phase extraction (SPE) using cartridges packed with materials like basic alumina, strong cation exchange (SCX) media, or proprietary polymeric phases such as OASIS MCX. fao.orgfda.govresearchgate.net

Oxidation for Total Residue Analysis: An alternative strategy involves oxidizing the colorless Leucogentian Violet to its colored parent form, this compound. This is accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). fda.gov This allows for the determination of the total residue as a single analyte, simplifying detection by visible spectrophotometry. fda.gov

Chromatographic Conditions: Optimized separation is achieved by carefully selecting the column and mobile phase. Both isocratic and gradient elution methods are used, typically with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate, ammonium phosphate). mtc-usa.comnih.govfda.gov The performance of these methods is validated by assessing parameters such as recovery, linearity, and limits of detection (LOD) and quantification (LOQ). fao.orgfda.gov

Table 2: Examples of HPLC Method Parameters for this compound Analysis This interactive table provides an overview of different HPLC conditions used for the analysis of this compound.

| Column Type | Mobile Phase | Detection Method | Source(s) |

|---|---|---|---|

| Cogent HPS Cyano™ | Gradient: Acetonitrile / 10mM NH₄H₂PO₄ | UV @ 588 nm | mtc-usa.com |

| Cyano | Isocratic: Methanol / Buffer (60:40) | Electrochemical (ED) | nih.gov |

| C18 | Gradient: Acetonitrile / Ammonium Acetate Buffer | Visible (VIS) @ 588 nm | fda.gov |

| Primesep 100 | Isocratic: Acetonitrile / Water (80:20) with H₃PO₄ | Visible (VIS) @ 590 nm | sielc.com |

Table 3: Performance of Optimized HPLC Methods for this compound in Diverse Matrices This interactive table summarizes the validated performance of several HPLC methods in specific food matrices.

| Matrix | Analyte(s) | Average Recovery | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|

| Catfish | Leucocrystal Violet | 90.6% | 0.25 ng/g | fda.gov |

| Catfish | Crystal Violet | 84.4% | 2 ng/g (spiking level) | fda.gov |

| Carp, Shrimp, Shellfish | Gentian Violet & Leucogentian Violet | > 95% | ~0.2 µg/kg | fao.org |

| Various Aquatic Products | Gentian Violet & Leucogentian Violet | 80.8% - 115.7% | 0.04 - 0.13 µg/kg | researchgate.net |

Table 4: Compound Names Mentioned in this Article

| Common Name/Identifier | Chemical Name/Type |

|---|---|

| This compound | Synthetic Triphenylmethane Dye |

| Gentian Violet | Synonym for this compound |

| Crystal Violet | Synonym for this compound |

| Leucogentian Violet | Reduced, colorless metabolite of Gentian Violet |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chemical Oxidizing Agent |

| Acetonitrile | Organic Solvent for Mobile Phase and Extraction |

| Ammonium Acetate | Salt used in HPLC Buffer Solutions |

Mobile Phase and Stationary Phase Selection for Resolution

The successful separation of this compound from other components in a sample by High-Performance Liquid Chromatography (HPLC) is critically dependent on the appropriate selection of the mobile and stationary phases.

In reversed-phase HPLC , which is the most common mode for analyzing food dyes, the stationary phase is nonpolar, while the mobile phase is polar. libretexts.org

Stationary Phase: The most prevalent stationary phases are based on silica (B1680970) particles chemically bonded with nonpolar hydrocarbon chains, such as n-octyldecyl (C18) or n-octyl (C8). libretexts.org These provide a nonpolar surface where analytes can be retained. For instance, a C18 column is frequently used for the separation of this compound and related compounds. fda.govresearchgate.net

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a more organic, less polar solvent like acetonitrile or methanol. libretexts.org The polarity of the mobile phase is a key parameter for controlling the retention time of the analyte. A more polar mobile phase will result in longer retention times for nonpolar compounds, while a less polar mobile phase will decrease retention times. libretexts.org

For the analysis of triarylmethane dyes like this compound, specific mobile phase compositions have been developed. A common approach involves using a buffered aqueous solution mixed with an organic modifier.

An isocratic method using a mobile phase of water, acetonitrile (MeCN), and a sulfuric acid (H2SO4) buffer has been shown to effectively retain and analyze Crystal Violet on a Primesep 100 mixed-mode stationary phase column. sielc.com

Gradient elution is another powerful technique where the composition of the mobile phase is changed during the analysis. libretexts.org This is particularly useful for complex samples containing compounds with a wide range of polarities. A typical gradient for food dye analysis might start with a high percentage of an aqueous buffer (e.g., ammonium acetate) and gradually increase the proportion of an organic solvent like acetonitrile or methanol. fda.govlcms.cz For example, one method utilizes a gradient from aqueous to methanolic ammonium acetate solutions on a Waters Xterra RP18 column. fda.gov

The pH of the mobile phase is also a critical factor, as it can affect the charge state of the analyte and the stationary phase, thereby influencing retention. For silica-based columns, the pH is generally kept below 7.5 to prevent hydrolysis of the silica. libretexts.org

Table 1: Examples of Stationary and Mobile Phases for this compound Analysis

| Stationary Phase | Mobile Phase Composition | Mode | Reference |

| Primesep 100 (mixed-mode) | Water, Acetonitrile (MeCN), Sulfuric Acid (H2SO4) buffer | Isocratic | sielc.com |

| Alltech Alltima C18 (3 µm) | Gradient elution with ammonium acetate buffer and acetonitrile | Gradient | fda.gov |

| Waters Xterra RP18 | Gradient from aqueous to methanolic ammonium acetate solutions | Gradient | fda.gov |

| ACQUITY UPLC BEH C18 | Gradient with acidified water (3% phosphoric acid) and acetonitrile | Gradient | mdpi.com |

| Inertsil ODS-3V C18 | Acetate buffer and an organic modifier | Isocratic/Gradient | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, sensitivity, and resolution compared to conventional HPLC. researchgate.net This is achieved by using columns packed with sub-two-micron particles, which operate at higher pressures. fda.govresearchgate.net

UPLC has been successfully applied to the analysis of food dyes, including those similar in structure to this compound. fda.govlcms.cz The benefits of UPLC in this context include:

Rapid Analysis: UPLC methods can significantly reduce run times. For example, a "catch-all" mobile phase gradient can separate numerous synthetic and natural dyes in a rapid 17-minute run. fda.gov Another method for 15 artificial food dyes has a total run time of just 10 minutes, including column washing and equilibration. lcms.cz

Superior Resolution: The use of smaller particles leads to sharper and more well-defined peaks, allowing for the separation of closely related compounds and isomers. fda.govlcms.cz

Increased Sensitivity: The enhanced resolution and efficiency of UPLC systems often result in higher sensitivity, which is crucial for detecting trace levels of color additives. lcms.cz

A typical UPLC system for food dye analysis would consist of an ACQUITY UPLC H-Class System coupled with a Photodiode Array (PDA) detector. lcms.cz The use of an extended wavelength PDA detector provides spectral information that aids in the identification of the dyes. fda.govlcms.cz The stationary phase is often a C18 column, such as the ACQUITY UPLC BEH C18, which is robust enough to withstand the high pressures of UPLC systems. lcms.czresearchgate.net

Table 2: UPLC System Parameters for Food Dye Analysis

| Parameter | Specification | Benefit | Reference |

| Column | ACQUITY UPLC BEH C18 (sub-2 µm) | High efficiency and resolution | lcms.czresearchgate.net |

| System | ACQUITY UPLC H-Class | Rapid and sensitive analysis | lcms.cz |

| Detector | Photodiode Array (PDA) with extended wavelength | Spectral confirmation of analytes | fda.govlcms.cz |

| Run Time | 10-17 minutes | High throughput | fda.govlcms.cz |

Gas Chromatography (GC) for Volatile Degradants

While this compound itself is a non-volatile compound and therefore not directly analyzable by Gas Chromatography (GC), GC is an essential tool for identifying and quantifying its potential volatile degradation products. researchgate.net The degradation of food dyes can occur due to factors such as heat, light, or chemical reactions during food processing and storage, leading to the formation of smaller, more volatile molecules. mdpi.com

The analysis of these volatile compounds typically involves a sample preparation step to isolate them from the non-volatile matrix, followed by separation and detection by GC. researchgate.net Headspace solid-phase microextraction (HS-SPME) is a commonly used technique for this purpose, where volatile compounds are adsorbed onto a coated fiber from the headspace above the sample. mdpi.com

The separated volatile compounds are then identified and quantified using a mass spectrometer (MS) as the detector. researchgate.netmdpi.com

Mass Spectrometric Identification and Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography or gas chromatography, it provides a high degree of sensitivity and selectivity for the identification and structural elucidation of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound and its metabolites in complex matrices such as food and biological samples. researchgate.net This method offers exceptional sensitivity and specificity, allowing for the detection and quantification of the dye at very low levels. researchgate.net

In an LC-MS/MS system, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). shimadzu.com This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification of the target compound. researchgate.net

LC-MS/MS methods have been developed and validated for the simultaneous analysis of Crystal Violet (CV) and its major metabolite, Leucocrystal Violet (LCV), in fish and shrimp. researchgate.net These methods can achieve very low limits of detection and quantification. researchgate.net

Table 3: LC-MS/MS Parameters for this compound (Crystal Violet) Analysis

| Parameter | Specification | Purpose | Reference |

| Ionization | Electrospray Ionization (ESI) in positive mode | Generation of protonated molecular ions | researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) | Selection of precursor and product ions for MRM | shimadzu.com |

| Monitored Transition | m/z 372 (precursor) → specific product ions | Specific and sensitive detection of Crystal Violet | fda.gov |

| Application | Quantification of residues in fish and shrimp | Food safety monitoring | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of this compound, GC-MS is primarily used to identify the products of its degradation, which are often more volatile than the parent dye. researchgate.net

The process involves separating the volatile degradants using a GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). researchgate.net This high-energy ionization process causes the molecules to fragment in a predictable and reproducible manner. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be compared to spectral libraries for compound identification. nih.govacs.org

For example, GC-MS analysis of solvent extracts from colorants can be used to screen for potential migrants and impurities. food.gov.uk The technique has been employed to identify various phytochemicals in plant extracts after separation. nih.gov

Ion Trap LC-Mass Spectrometry (LC-MS^n) for Structural Confirmation

Ion trap mass spectrometers offer unique capabilities for the structural elucidation of compounds. shimadzu.com In an ion trap, ions are confined within an electric field. acs.org This allows for sequential stages of fragmentation (MS^n), where a specific ion is isolated, fragmented, and then a resulting product ion is further isolated and fragmented. shimadzu.com This process provides detailed information about the structure of the original molecule. shimadzu.com

LC-MS^n with an ion trap has been used for the confirmation of Crystal Violet in fish extracts. fda.gov The ability to perform multiple fragmentation steps (MS^n) is particularly valuable for confirming the identity of a compound, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. fda.gov

The method often utilizes Atmospheric Pressure Chemical Ionization (APCI), which is another soft ionization technique suitable for a range of compounds. fda.gov By analyzing the fragmentation patterns obtained from MS^n experiments, a high level of confidence in the structural assignment of this compound and its metabolites can be achieved. fda.gov

Electrochemical Detection Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of dyes. researchgate.netelectrochemsci.org These methods are based on monitoring the redox reactions of the analyte at an electrode surface. nih.gov For triphenylmethane dyes like this compound, electrochemical detection typically involves the oxidation or reduction of the central carbonium ion or associated functional groups.

The electrochemical behavior of these dyes is often studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). electrochemsci.orgnih.gov CV is used to investigate the redox properties of the dye, such as the potential at which it oxidizes or reduces, and the reversibility of the electrochemical process. journals.co.zaresearchhub.com DPV is a more sensitive technique often employed for quantitative analysis, as it minimizes background currents and enhances the signal from the analyte.

To improve sensitivity and selectivity, working electrodes are frequently modified with nanomaterials. Materials such as carbon nanotubes, graphene, and metal nanoparticles enhance the electrode's effective surface area and facilitate faster electron transfer, leading to stronger analytical signals and lower detection limits. researchgate.netnih.govmdpi.com For instance, studies on the related dye Crystal Violet have shown that its electrochemical oxidation peak current can be significantly enhanced at modified glassy carbon electrodes (GCEs). acs.org The electrochemical reaction is often irreversible and controlled by diffusion. journals.co.za While specific operational parameters would need to be optimized for this compound, the established methods for other triphenylmethane dyes provide a clear and effective starting point. nih.govcore.ac.ukresearchgate.net

Method Validation Protocols for this compound Analysis

Method validation is a critical process in analytical chemistry that provides documented evidence that a specific method is suitable for its intended purpose. npra.gov.myresearchgate.net It ensures the reliability, consistency, and accuracy of analytical data. Key parameters assessed during validation include specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. npra.gov.my

Given the absence of specific validation studies for this compound in the reviewed literature, the following sections will use data from its close structural analogue, Crystal Violet, to illustrate the validation process and the performance metrics typically achieved for this class of compounds. These examples are primarily from studies using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or visible light detectors (HPLC-VIS), which are common techniques for dye analysis in complex matrices like food. fda.govjfda-online.comnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. scielo.br The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scielo.brfda.gov.tw These limits are crucial for monitoring trace levels of contaminants in food.

For triphenylmethane dyes, LODs and LOQs are typically in the low microgram-per-kilogram (µg/kg) or parts-per-billion (ppb) range, especially when using highly sensitive techniques like LC-MS/MS. fda.gov.twoup.com The table below presents illustrative LOD and LOQ values from validation studies of Crystal Violet in various food matrices.

| Analyte | Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Crystal Violet (CV) | Fish | LC-VIS | 0.07 | N/A | fda.gov |

| Crystal Violet (CV) | Shrimp | LC-MS/MS | 0.248 | N/A | researchgate.net |

| Leucocrystal Violet (LCV) | Shrimp | LC-MS/MS | 0.860 | N/A | researchgate.net |

| Crystal Violet (CV) | Aquatic Products | UPLC-MS/MS | 0.15 | 0.5 | oup.com |

| Crystal Violet (CV) | Fish Muscle & Feed | LC-MS/MS | 0.28-0.54 (CCα) | 0.35-0.67 (CCβ) | jfda-online.com |

| Crystal Violet (CV) | Shrimp, Fish, Salmon | UHPLC-MS/MS | 0.32-0.44 | 0.5 | scielo.br |

| Crystal Violet (CV) | Environmental Samples | UPLC-MS/MS | N/A | 1.0 | researchgate.net |

N/A: Not available in the cited source. CCα (Decision Limit) and CCβ (Detection Capability) are statistical concepts used in residue analysis, where CCα is often considered analogous to the LOD.

Recovery studies are performed to determine the accuracy of an analytical method. This is achieved by adding a known amount of the analyte (spiking) to a blank sample matrix before extraction and analysis. The percentage of the spiked analyte that is measured indicates the efficiency of the extraction and analytical process. nih.gov Recoveries are typically aimed to be within a range of 70-120%, depending on the analyte concentration and regulatory guidelines.

Matrix effects occur when components of the sample, other than the analyte itself, interfere with the measurement process, causing either suppression or enhancement of the analytical signal. oup.com This is a particular concern in complex matrices like food and is often evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-spiked standard. researchgate.netjfda-online.com

The following table summarizes recovery data for Crystal Violet and its metabolite from various validation studies, illustrating the typical efficiency of methods for triphenylmethane dyes in food samples.

| Analyte | Matrix | Spike Level | Average Recovery (%) | Reference |

|---|---|---|---|---|

| Crystal Violet (CV) | Catfish | 2 ng/g | 84.4 | fda.gov |

| Leucocrystal Violet (LCV) | Catfish | 0.25 - 10 ng/g | 90.6 | fda.gov |

| Crystal Violet (CV) | Shrimp | 2.0 µg/kg | 97.0 | researchgate.net |

| Leucocrystal Violet (LCV) | Shrimp | 2.0 µg/kg | 71.8 | researchgate.net |

| Crystal Violet (CV) | Processed Fish | Not Specified | 68.6 - 73.9 | nih.gov |

| Leucocrystal Violet (LCV) | Processed Fish | Not Specified | 85.5 - 90.0 | nih.gov |

| Crystal Violet (CV) | Catfish Extract | 0.2, 4, 60 µg/mL | 87.8 - 96.7 | jfda-online.com |

| Various Dyes | Carbonated Soda | 1 - 8 mg/kg | 90 - 107 | fda.gov |

Degradation Pathways and Mechanistic Studies of C.i. Food Violet 3

Oxidative Degradation Mechanisms

Advanced Oxidation Processes (AOPs) are highly efficient methods for the degradation of recalcitrant organic pollutants like C.I. Food Violet 3. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).

Fenton and Fenton-like Processes: Mechanistic Elucidation and Intermediate Identification

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, which are powerful oxidizing agents. The photo-Fenton process enhances this reaction through the use of UV light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH production. aquanetto.chacs.org

The degradation of Crystal Violet in a Fenton system proceeds through several steps. Initially, the highly reactive •OH radicals attack the dye molecule. This can lead to the breakdown of the chromophore, resulting in decolorization. Further oxidation can lead to the opening of the aromatic rings and the formation of smaller organic intermediates. Studies have shown that the degradation can proceed through two main pathways: complex oxidation and hydroxyl radical oxidation. aquanetto.ch The optimal pH for the Fenton degradation of Crystal Violet is around 3. mdpi.com At this pH, the generation of hydroxyl radicals is maximized, leading to efficient dye degradation. mdpi.com

Key intermediates identified during the Fenton degradation of Crystal Violet include various aromatic and aliphatic compounds. The initial attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives of the dye. Subsequent ring-opening reactions can produce smaller organic acids such as acetic acid, which can be further mineralized to carbon dioxide and water. aquanetto.ch

Table 1: Fenton Process Parameters for Crystal Violet Degradation

| Parameter | Optimal Value/Condition | Reference |

|---|---|---|

| pH | 3 | mdpi.com |

| Fe²⁺ Concentration | 0.2 mM | mdpi.com |

| H₂O₂ Concentration | 3.13 mM | mdpi.com |

Peroxymonosulfate (B1194676) (PMS) Mediated Oxidation

Peroxymonosulfate (PMS) is another powerful oxidant that can be activated to generate strong oxidizing radicals, primarily sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). The activation of PMS can be achieved through various methods, including UV radiation. mdpi.com

The degradation of Crystal Violet using a UV/PMS system has been shown to be highly effective. mdpi.com In this process, UV light cleaves the peroxide bond in PMS, generating both sulfate and hydroxyl radicals. These radicals then attack the Crystal Violet molecule, leading to its degradation. The degradation efficiency of the UV/PMS system is significantly higher than that of PMS or UV treatment alone, with a reported removal efficiency of 97% after 60 minutes of reaction time. mdpi.com The degradation rate increases with an increase in the initial PMS concentration due to the higher generation rate of active radicals. mdpi.com

Role of Hydroxyl Radicals (•OH) in Degradation

Hydroxyl radicals are the primary reactive species responsible for the degradation of this compound in many advanced oxidation processes. frontiersin.orgresearchgate.net These radicals are non-selective and have a very high oxidation potential, allowing them to react with and break down the complex structure of the dye. aquanetto.ch

In aqueous solutions, •OH radicals are generated through various mechanisms, including the Fenton reaction and the photolysis of hydrogen peroxide or water. aquanetto.chacs.org Once formed, these radicals can attack the Crystal Violet molecule in several ways:

Electrophilic Addition: The •OH radical can add to the aromatic rings of the dye, leading to the formation of hydroxylated intermediates.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the methyl groups attached to the nitrogen atoms.

Electron Transfer: The •OH radical can accept an electron from the dye molecule, leading to the formation of a radical cation.

These initial reactions lead to the cleavage of the chromophoric group, resulting in the decolorization of the solution. Subsequent attacks by •OH radicals lead to the opening of the aromatic rings and the formation of smaller, more biodegradable organic compounds, and ultimately, mineralization to CO₂, H₂O, and inorganic ions. aquanetto.ch

Photolytic and Photocatalytic Degradation

Photolytic and photocatalytic methods utilize light energy to drive the degradation of organic pollutants. These processes can be highly effective for the decomposition of dyes like this compound.

UV Illumination and Simulated Solar Light Effects

Direct photolysis using UV irradiation can lead to the degradation of this compound. The energy from the UV light can directly break the chemical bonds within the dye molecule, leading to its decomposition. mdpi.com However, the efficiency of direct photolysis is often limited. mdpi.com

The degradation of dyes is often attributed to photolytic processes that can involve reactions with oxygen or water molecules. researchgate.net Simulated solar light has also been used for the degradation of Crystal Violet, particularly in the presence of a photocatalyst. For instance, with an Ag+ doped TiO₂ catalyst, about 88% of the dye was found to degrade after 10 hours of illumination with a simulated solar light source. researchgate.net

Semiconductor Photocatalysis (e.g., TiO₂, Fe-doped TiO₂, ZnO)

Semiconductor photocatalysis is a highly promising technology for the degradation of organic pollutants. longdom.org In this process, a semiconductor material, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with light of sufficient energy to create electron-hole pairs. nih.gov These charge carriers can then initiate redox reactions that lead to the degradation of adsorbed pollutants.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. longdom.org When TiO₂ is illuminated with UV light, electrons are excited from the valence band to the conduction band, leaving behind positive holes. nih.gov These holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide (B77818) radicals (O₂•⁻). frontiersin.orgnih.gov Both of these radical species can effectively degrade Crystal Violet. The degradation of the dye using nanoanatase TiO₂ has been shown to be greater than 99.5% after 45 minutes of UV illumination. longdom.org

Iron-doped Titanium Dioxide (Fe-doped TiO₂): Doping TiO₂ with iron can enhance its photocatalytic activity under visible light. mdpi.com The introduction of Fe³⁺ ions into the TiO₂ lattice can create defects and alter the electronic band structure, reducing the band gap energy. mdpi.comresearchgate.net This allows the catalyst to absorb a broader range of light, including the visible spectrum. Fe-doped TiO₂ has been shown to be effective in the photodegradation of Crystal Violet under visible light irradiation, with the main reactive species identified as positive holes. mdpi.com The band gap energy can be decreased from 3.13 eV for undoped TiO₂ to 2.65 eV for Fe-doped samples. mdpi.com

Zinc Oxide (ZnO): ZnO is another effective photocatalyst for the degradation of organic dyes. scielo.br Similar to TiO₂, ZnO generates electron-hole pairs upon UV irradiation, leading to the formation of reactive oxygen species. Studies have shown that ZnO can be as efficient, and in some cases more efficient, than TiO₂ for the photocatalytic degradation of certain dyes. scielo.br The degradation of Crystal Violet using ZnO nanoparticles under UV light has been demonstrated to be highly effective. researchgate.net

Table 2: Comparison of Photocatalysts for Crystal Violet Degradation

| Photocatalyst | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|

| TiO₂ | UV | >97% in 105 min | researchgate.net |

| Ag⁺-doped TiO₂ | UV | >99% in 105 min | researchgate.net |

| Ag⁺-doped TiO₂ | Simulated Solar | ~88% in 10 h | researchgate.net |

| Fe-doped TiO₂ | Visible Light | High TOC removal | mdpi.com |

Influence of pH and Ionic Strength on Photodegradation Kinetics

The rate of photodegradation of triphenylmethane (B1682552) dyes, including this compound, is significantly dependent on the pH of the aqueous solution. deswater.com Studies on the closely related compound Crystal Violet (C.I. Basic Violet 3) show varied results, with optimal degradation occurring across a range of pH levels depending on the specific catalytic system used. For instance, some photocatalytic processes achieve maximum efficiency in alkaline environments, with a pH range of 10.52–12.07 being cited for enhanced degradation. researchgate.net Conversely, other studies report maximal decolorization under acidic conditions, specifically at a pH of 4.5, during enzymatic degradation by Citrus limon peroxidase. researchgate.net The degradation efficiency has been observed to increase with pH up to a certain point (e.g., pH 6.0 or 8.0), after which the rate decreases. acs.orgijee.net This variability is often attributed to the surface charge of the photocatalyst and the generation of hydroxyl radicals, which are key to the oxidation process. researchgate.netijee.net

Ionic strength also plays a role in degradation kinetics. In one study, the rate of photodegradation was observed to increase with the concentration of sodium chloride up to 1.2 g/L. deswater.com Beyond this concentration, a decrease in the degradation rate was noted, which is theorized to be due to an excess of ions hindering the organic dye molecules from reaching the active sites of the photocatalyst. deswater.com

| Compound | Degradation Method | Optimal pH | Source |

|---|---|---|---|

| Crystal Violet | UV/Peroxymonosulfate | 10.52–12.07 | researchgate.net |

| Basic Violet 3 | Enzymatic (Citrus limon peroxidase) | 4.5 | researchgate.net |

| GRL Dye | Photocatalytic (TiO2) | 8.0 | deswater.com |

| Malachite Green | Photocatalytic (BaBiO3) | 6.0 | ijee.net |

| Methyl Violet | Adsorption (h-XG/SiO2-2) | 9.0 | acs.org |

Identification of Photodegradation Byproducts

The analysis of solutions following the photodegradation of this compound and related compounds has been accomplished using advanced analytical techniques, primarily liquid chromatography combined with diode-array detection and mass spectrometry (LC-DAD-MS). uva.nluva.nl These methods allow for the separation and identification of the various intermediate compounds formed during the breakdown process.

The primary byproducts identified result from the sequential N-demethylation of the parent molecule. sci-hub.stresearchgate.net During irradiation, Crystal Violet (a hexamethylated compound) degrades into a series of less-methylated products. researchgate.net These include pentamethyl, tetramethyl, and other demethylated para-rosanilines. who.int In addition to N-demethylation products, the complete destruction of the dye's chromophore leads to the formation of other aromatic intermediates. One proposed mechanism involves the attack of singlet oxygen, which results in an unstable dioxetane intermediate that subsequently fragments. sci-hub.st

N-Demethylation Pathways in Chemical and Biological Degradation

N-demethylation is a central and recurring pathway in the degradation of this compound, whether the process is driven by photochemical, chemical, or biological means. sci-hub.stwho.int This process involves the stepwise removal of methyl groups from the nitrogen atoms of the dye's amino substituents. sci-hub.st

In biological systems, such as enzymatic degradation using peroxidase, N-demethylation is a key step. researchgate.net UPLC/MS analysis has confirmed the formation of these demethylated products during the enzymatic treatment of Basic Violet 3. researchgate.net Similarly, metabolic processes in rodents have been shown to produce demethylated metabolites, including pentamethyl para-rosaniline and various tetramethyl para-rosanilines. who.int

Chemical degradation, particularly through photo-oxidation, also proceeds via N-demethylation, occurring concurrently with the cleavage of the main chromophore structure. sci-hub.st The generation of these byproducts has been confirmed through irradiation experiments, where a Crystal Violet standard was exposed to a Hg-Cd lamp, yielding various N-demethylation products that were subsequently separated and identified. researchgate.net

Chromophore Cleavage Mechanisms

The characteristic color of this compound is due to its extensive conjugated system of electrons, known as the chromophore. The destruction of this chromophore is the reason for the rapid decolorization observed during degradation processes. researchgate.net

One proposed mechanism for chromophore cleavage during photo-oxidation involves the interaction of the dye with singlet oxygen. sci-hub.st This interaction is thought to form a highly unstable dioxetane intermediate—a four-membered ring containing two adjacent oxygen atoms. This intermediate then rapidly decomposes, leading to the cleavage of the triphenylmethane structure and the formation of smaller, colorless aromatic compounds. sci-hub.st Ozonation is another process that leads to rapid decolorization, likely due to the direct cleavage of the chromophore groups. researchgate.net

Kinetic Modeling of Degradation Processes (e.g., Langmuir-Hinshelwood)

The kinetics of the photocatalytic degradation of this compound and similar dyes are frequently described by the Langmuir-Hinshelwood (L-H) model. deswater.comresearchgate.netijee.netresearchgate.net This kinetic model is widely applied to heterogeneous catalytic reactions where the reactants adsorb onto the surface of the catalyst before reacting.

Environmental Chemistry and Remediation Strategies for C.i. Food Violet 3

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical dictate its potential for exposure and ecological impact. dcfinechemicals.com For C.I. Food Violet 3, these processes are largely governed by its chemical structure as a cationic dye, which influences its interaction with environmental matrices like soil, sediment, and water.

The mobility of this compound in terrestrial environments is significantly limited by its strong tendency to adsorb to soil and sediment particles. As a cationic dye, it readily binds to negatively charged components of soil, such as clay minerals and organic matter. nih.gov This strong binding is reflected in its high soil organic carbon-water (B12546825) partitioning coefficient (Koc).

An estimated Koc value for gentian violet is 6.1 x 10⁵ L/kg, which indicates that the compound is expected to be immobile in soil. nih.gov This high value suggests that when released into the soil, this compound will be tightly bound to soil particles, minimizing its potential to leach into groundwater. Consequently, the primary reservoir for this dye in the terrestrial environment is the upper soil layer and sediment in aquatic systems. who.int The European Chemicals Agency (ECHA) also maintains data regarding its effects on freshwater and marine sediment organisms, underscoring its relevance in these environmental compartments. europa.eu

In aquatic environments, this compound is considered a persistent and hazardous compound. dcfinechemicals.comlobachemie.com It is classified as very toxic to aquatic life, with long-lasting effects. labbox.eslobachemie.comscbt.com The dye's complex aromatic structure makes it recalcitrant to natural degradation processes. nih.gov Studies have shown that it is not readily biodegradable, with one report indicating only 10% degradation in a standard test. hpc-standards.comcdhfinechemical.com This resistance to breakdown means it can persist in aquatic ecosystems for extended periods. researchgate.netnih.govnih.gov

While the dye is water-soluble, its mobility in the water column is curtailed by the same adsorption processes that render it immobile in soil. nih.gov It will adsorb to suspended particulate matter and eventually settle into the sediment, which acts as a long-term sink. This persistence and potential for accumulation in sediment pose a continuous threat to benthic organisms and the broader aquatic food web. researchgate.netnih.gov

Adsorption Characteristics in Soil and Sediment

Advanced Oxidation Processes (AOPs) for Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound. brieflands.comresearchgate.net These methods are highly effective in decolorizing and mineralizing the dye into less toxic compounds such as CO₂, H₂O, and inorganic ions.

Several AOPs have been successfully applied to the degradation of Crystal Violet:

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. brieflands.com Studies show this method effectively degrades Crystal Violet, with the degradation following pseudo-first-order kinetics. researchgate.net The efficiency is dependent on parameters like the initial concentrations of H₂O₂ and Fe²⁺, and pH. brieflands.comresearchgate.net The addition of UV light (photo-Fenton) can further enhance the degradation rate. researchgate.net

Ozonation and Peroxone: Ozone (O₃) is a powerful oxidant that can directly attack the dye molecule. d-nb.info Its effectiveness can be significantly increased by combining it with hydrogen peroxide (the peroxone process), which accelerates the formation of hydroxyl radicals. The peroxone process has demonstrated a removal efficiency of over 98% for Crystal Violet. d-nb.info

Photocatalysis: This process involves using a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates electron-hole pairs that produce reactive oxygen species. mdpi.com Various photocatalysts have been shown to be effective, with studies reporting up to 98% decomposition of the dye in under two hours using TiO₂ or ZnO under UV irradiation. mdpi.com Bismuth oxychloride (BiOCl) has also been used as an effective photocatalyst under visible light.

UV/Peroxymonosulfate (B1194676) (PMS): The activation of peroxymonosulfate (HSO₅⁻) by UV-254 nm radiation is another potent AOP. This process generates both hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are highly efficient in degrading Crystal Violet. mdpi.com

The kinetics of degradation for many of these AOPs follow a pseudo-first-order model, as shown in the table below.

| AOP System | Catalyst/Oxidant | Kinetic Model | Key Findings | Reference(s) |

| Fenton Process | Fe²⁺ / H₂O₂ | Pseudo-First-Order | Degradation rate is dependent on reactant concentrations and temperature. | researchgate.net |

| Photo-Fenton | FeGAC / H₂O₂ / Light | --- | FeGAC catalyst is stable and reusable; 98% removal in 3 hours. | researchgate.net |

| Ozonation (OZ) | O₃ | Pseudo-First-Order | ~80% decolorization in 60 minutes. | d-nb.info |

| Peroxone (PO) | O₃ / H₂O₂ | Pseudo-First-Order | >98% decolorization in 60 minutes; rate is 2.45 times faster than O₃ alone. | d-nb.info |

| Photocatalysis | TiO₂ / UV | --- | ~98% decomposition in <2 hours. | mdpi.com |

| Photocatalysis | BiOCl / Visible Light | Pseudo-First-Order | Effective mineralization of the dye. | |

| UV/PMS | UV / HSO₅⁻ | Pseudo-First-Order | More efficient than UV or PMS alone; inhibited by certain inorganic ions. | mdpi.com |

Adsorption-Based Removal Technologies

Adsorption is a widely used, effective, and economical technique for removing dyes from wastewater. mdpi.commdpi.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost and modified adsorbents have been investigated for the removal of this compound.

Research has focused heavily on utilizing agricultural by-products and other low-cost materials as adsorbents, offering a sustainable alternative to commercial activated carbon. Examples include:

Unmodified Bio-adsorbents: Materials like peanut husk, cashew nut shells, palm kernel shell biochar, fallen bamboo leaves, and Chenopodium album ash have demonstrated significant removal efficiencies. wisdomlib.orgmdpi.comnih.govdeswater.comdeswater.com

Modified Adsorbents: To enhance adsorption capacity, materials are often chemically modified. Examples include citric acid-modified lotus (B1177795) seed pods, xanthated rice husk, and magnetic nanoparticles coated with surfactants like sodium dodecyl sulphate. bohrium.comnih.govresearchgate.net

The efficiency of these adsorbents is typically evaluated by their maximum adsorption capacity (qₘₐₓ), which is often determined by fitting experimental data to isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. nih.gov Kinetic studies, often fitting the pseudo-second-order model, indicate that the rate-limiting step is frequently chemisorption. mdpi.comnih.gov

| Adsorbent | Adsorption Model | Max. Adsorption Capacity (qₘₐₓ mg/g) | Optimal pH | Reference(s) |

| Palm Kernel Shell Biochar | Langmuir | 24.45 | > 5.5 | mdpi.com |

| Peanut Husk | Langmuir | 20.95 | 8 | deswater.com |

| Fallen Bamboo Leaves | Langmuir | 30 | 10 | nih.gov |

| Trifolium repens (White Clover) | Langmuir | 1.95 | 2 | d-nb.info |

| Motherwort Biomass | Sips | 125.6 | > 6 | mdpi.com |

| Citric Acid-Modified Lotus Pods | Langmuir | 90.89 | ~6.7 | bohrium.com |

| Xanthated Rice Husk | Langmuir | 90.02 | 10 | nih.gov |

| SDS-Modified Magnetic Nanoparticles | Langmuir | 166.67 | 6 | researchgate.net |

| Pine Cone Biochar Composite | Langmuir | --- | 9 | nih.gov |

Sustainable Decontamination Approaches

Developing sustainable and eco-friendly methods for dye remediation is a global priority. mdpi.comnih.gov For this compound, several promising sustainable strategies have emerged that are both cost-effective and environmentally benign.

One of the most prominent sustainable approaches is the use of low-cost adsorbents derived from agricultural waste, as detailed in the previous section. bohrium.com Utilizing materials like bamboo leaves, peanut husks, and palm kernel shells not only provides an effective means of water treatment but also adds value to agricultural by-products, contributing to a circular economy. mdpi.comnih.govdeswater.com

Bioremediation offers another green alternative to conventional chemical and physical methods. nih.govnih.gov This approach uses microorganisms like bacteria and fungi to break down complex dye molecules. For instance, the yeast Saccharomyces cerevisiae has been shown to be effective in the biodegradation of Crystal Violet from aqueous solutions, presenting a low-cost and simple treatment method. nih.gov While traditional biological treatments can be slow or ineffective against recalcitrant dyes, research into specific microbial strains capable of metabolizing these compounds is ongoing. researchgate.netnih.gov

Phytoremediation, which uses plants to remove pollutants, is also a viable sustainable strategy. A study using a Floating Treatment Wetland (FTW) vegetated with the aquatic plant Potamogeton pusillus demonstrated a remarkable 95.12% removal of Crystal Violet from synthetic wastewater under optimal conditions. tandfonline.com This nature-based solution is considered an inexpensive and environmentally friendly approach for treating dye-contaminated water. tandfonline.com

Finally, some advanced oxidation processes can be made more sustainable. For example, using photocatalysts that are activated by visible light rather than UV light can reduce energy consumption. The development of stable, reusable catalysts also minimizes waste and operational costs, aligning with the principles of green chemistry. researchgate.net

Microbial Biotransformation and Enzyme Systems Involved with C.i. Food Violet 3

Fungal Biotransformation of C.I. Food Violet 3

Fungi, particularly white-rot fungi, are well-documented for their ability to degrade a wide array of recalcitrant organic pollutants, including synthetic dyes, through the action of their extracellular ligninolytic enzymes. jmb.or.krresearchgate.netbiotechnologia-journal.org

Role of Aspergillus fumigatus and other Fungi in Decolorization

Aspergillus fumigatus, a non-white rot fungus, has demonstrated significant potential in the decolorization of triphenylmethane (B1682552) dyes. researchgate.netneptjournal.comnih.gov Studies have shown its ability to effectively remove Acid Violet 49, a related triphenylmethane dye, from aqueous solutions primarily through biosorption. researchgate.netnih.gov In one study, Aspergillus fumigatus A23 was shown to effectively decolorize various reactive dyes, including Reactive Violet 5R, with a decolorization rate of 98.15%. neptjournal.com Another study highlighted that Aspergillus fumigatus isolated from marine soil could decolorize Gelatin Violet (another name for Gentian Violet) by 59.5 ± 0.25%. researchgate.net

Other fungi, such as Aspergillus niger, have also been investigated for their capacity to decolorize crystal violet (another name for this compound). researchgate.net Research has indicated that the decolorization by A. niger is a result of biodegradation rather than just biosorption or pH changes. researchgate.net White-rot fungi like Trametes versicolor and Phanerochaete chrysosporium are also known for their efficiency in degrading triphenylmethane dyes. researchgate.netscirp.org

The table below summarizes the decolorization capabilities of various fungal species on triphenylmethane dyes.

| Fungal Species | Dye | Decolorization Efficiency | Reference |

| Aspergillus fumigatus A23 | Reactive Violet 5R | 98.15% | neptjournal.com |

| Aspergillus fumigatus | Gelatin Violet | 59.5 ± 0.25% | researchgate.net |

| Aspergillus niger | Crystal Violet | Up to 96.1% | researchgate.net |

| Fomitopsis feei | Basic Fuchsin | 98% | scirp.org |

| Fomitopsis feei | Bromophenol Blue | 96.8% | scirp.org |

Enzymatic Activities: Laccase, Manganese Peroxidase, Lignin (B12514952) Peroxidase

The degradation of triphenylmethane dyes by fungi is primarily attributed to the action of extracellular ligninolytic enzymes, namely laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP). jmb.or.krresearchgate.nethep.com.cn These enzymes have broad substrate specificity, allowing them to act on a wide range of complex aromatic compounds. mdpi.com

Laccase (Lac): Laccases are multi-copper oxidases that can oxidize phenolic compounds and, with the help of mediators, also non-phenolic compounds. mdpi.comnih.gov

Manganese Peroxidase (MnP): MnP is a heme-containing peroxidase that requires Mn²⁺ as a substrate. It oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidizer of phenolic lignin structures and other organic pollutants. nih.govmdpi.comfrontiersin.org

Lignin Peroxidase (LiP): LiP is also a heme-containing peroxidase that can directly oxidize non-phenolic aromatic compounds, which are major components of lignin and many synthetic dyes. nih.govmdpi.com

The involvement and activity levels of these enzymes can vary depending on the fungal species and the specific dye. hep.com.cn For instance, in the decolorization of triphenylmethane dyes by Trametes versicolor, both laccase and MnP activity were detected. researchgate.net In some cases, a triphenylmethane reductase has been identified as the key enzyme responsible for decolorization, with lower correlation to the activities of laccase and lignin peroxidase. scirp.org

The following table outlines the key ligninolytic enzymes and their roles in dye degradation.

| Enzyme | EC Number | Function in Dye Degradation | Reference |

| Laccase | EC 1.10.3.2 | Oxidizes phenolic and, with mediators, non-phenolic compounds. | jmb.or.krnih.gov |

| Manganese Peroxidase (MnP) | EC 1.11.1.13 | Oxidizes Mn²⁺ to Mn³⁺, which then oxidizes phenolic compounds. | nih.govmdpi.com |

| Lignin Peroxidase (LiP) | EC 1.11.1.14 | Directly oxidizes non-phenolic aromatic compounds. | nih.govmdpi.com |

Bacterial Biotransformation of this compound

Bacteria also play a crucial role in the biotransformation of synthetic dyes through various enzymatic reduction processes. rsc.orgnih.gov

Role of Pseudomonas fluorescens and other Bacteria

Pseudomonas fluorescens is a versatile bacterium known for its ability to degrade a variety of organic compounds. researchgate.netnih.gov Studies have shown that Pseudomonas fluorescens NCIM 2100 can biodegrade crystal violet. ajol.info The degradation process involves the breakdown of the dye into non-toxic metabolic products. ajol.info Other bacteria, including species from the genera Citrobacter and those found in anaerobic sludge, have also been reported to decolorize triphenylmethane dyes. scirp.orgnih.gov

NADH-DCIP Reductase and Other Reductases in Transformation

The bacterial transformation of dyes often involves reductase enzymes that catalyze the cleavage of chromophoric groups. NADH-DCIP reductase is a key enzyme implicated in the decolorization of various dyes, including azo and potentially triphenylmethane dyes. frontiersin.orgfrontiersin.orgfrontiersin.org This enzyme utilizes NADH as a reducing equivalent to break down the dye structure. frontiersin.orgfrontiersin.org The activity of NADH-DCIP reductase has been shown to be induced during the decolorization process by several bacterial species. frontiersin.orgfrontiersin.org Other reductases, such as azoreductases and triphenylmethane reductases, are also crucial in the microbial degradation of these synthetic compounds. rsc.orgnih.gov

Intestinal Microflora Mediated Reduction (e.g., to Leucogentian Violet in non-human systems)

The microflora present in the gastrointestinal tracts of animals, including humans, rats, and chickens, can metabolize this compound (Gentian Violet). inchem.orgwho.intwho.intfao.org The primary transformation pathway is the reduction of the colored gentian violet to its colorless form, leucogentian violet. inchem.orgwho.intfao.org This reduction has been observed in studies using pure cultures of anaerobic bacteria representative of the human gut, as well as mixed intestinal microflora. inchem.orgwho.intfao.org For example, a study by McDonald and Cerniglia (1984) demonstrated that all pure anaerobic bacterial cultures tested, along with mixed intestinal microflora from humans, rats, and chickens, converted gentian violet to leucogentian violet. inchem.orgfao.org In contrast, facultative anaerobes like Escherichia coli and Salmonella typhimurium showed limited ability to reduce the dye under both aerobic and anaerobic conditions. inchem.orgwho.int

The following table details the microbial reduction of Gentian Violet in non-human systems.

| Microbial System | Transformation Product | Organism/System Source | Reference |

| Intestinal Microflora | Leucogentian Violet | Human, Rat, Chicken | inchem.orgwho.intfao.org |

| Pure Anaerobic Cultures | Leucogentian Violet | Human Gastrointestinal Tract | fao.org |

| Feces | Leucogentian Violet | Fischer 344 Rat | who.int |

Co-cultivation Strategies for Enhanced Biotransformation

The use of co-cultures, particularly combinations of fungi and bacteria, has been shown to significantly enhance the biotransformation of triphenylmethane dyes. This enhanced efficiency stems from the synergistic interactions between the microorganisms, leading to a more robust and complete degradation process than can be achieved with monocultures. acs.orgnih.gov

Research has demonstrated that co-cultivating fungal species like Aspergillus fumigatus with bacterial species such as Pseudomonas fluorescens results in a higher rate of decolorization of Crystal Violet (a dye identical in structure to this compound). acs.orgnih.govfigshare.comscilit.comresearchgate.net The improved degradation is attributed to the combined action of a broader range of enzymes produced by the microbial consortium. acs.orgnih.gov Fungi, especially white-rot fungi, are known to secrete powerful extracellular ligninolytic enzymes, including laccase (Lac), lignin peroxidase (LiP), and manganese peroxidase (MnP), which are highly effective in breaking down complex aromatic structures. acs.orgnih.govmdpi.comijcmas.com Bacteria in the consortium can then metabolize the intermediate products formed by the initial fungal attack. researchgate.net

This synergistic relationship can lead to increased production of key degradative enzymes. nih.gov For instance, the co-culture of Pseudomonas sp. and Aspergillus ochraceus has been reported to produce higher levels of laccase and MnP compared to the individual strains grown separately. nih.gov This cooperative effort allows the consortium to overcome the limitations of a single species, where the degradation might be partial, leading to the accumulation of intermediate metabolites. researchgate.netfrontiersin.org The rational division of metabolic labor within the consortium reduces the metabolic burden on any single strain and facilitates a more complete mineralization of the dye molecule. frontiersin.org

Table 1: Comparison of Decolorization Efficiency in Monoculture vs. Co-culture

Identification of Microbial Biotransformation Products

The elucidation of biotransformation products is essential for understanding the degradation pathway and assessing the detoxification process. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) are instrumental in identifying the metabolites formed during the microbial breakdown of this compound. acs.orgsci-hub.seresearchgate.net

Studies on the degradation of Crystal Violet by microbial action have identified several key intermediate compounds. The degradation process is not a single-step reaction but a cascade of enzymatic modifications. Common metabolites identified include:

N,N'-bis(dimethylamino) benzophenone (B1666685) (Michler's Ketone) sci-hub.se

4-(dimethylamino)benzophenone acs.orgnih.govscilit.com

3-dimethylaminophenol acs.orgnih.govscilit.com

Benzyl (B1604629) alcohol acs.orgnih.govscilit.com

Benzaldehyde (B42025) acs.orgnih.govscilit.com

The presence of these compounds suggests a stepwise degradation mechanism that begins with the N-demethylation of the parent dye molecule, followed by the cleavage of the central triphenylmethane structure. sci-hub.se For example, the detection of Michler's Ketone indicates a significant structural breakdown of the dye. sci-hub.se The subsequent formation of simpler aromatic compounds like benzaldehyde and benzyl alcohol signifies further degradation towards mineralization. acs.orgnih.gov The identification of these less complex and less toxic products confirms that microbial biotransformation can be an effective detoxification method. acs.orgresearchgate.net

Table 2: Identified Biotransformation Products of Crystal Violet (this compound) Degradation

Optimization of Enzymatic Decolorization Parameters (pH, Temperature, Enzyme Dose)

The efficiency of enzymatic decolorization is highly dependent on physicochemical parameters such as pH, temperature, and enzyme concentration. Optimizing these factors is crucial for maximizing the degradation rate and for the potential application of these biocatalytic systems in wastewater treatment.

pH: The optimal pH for dye decolorization varies significantly depending on the enzyme and the microbial source. For triphenylmethane dyes, many studies report maximum activity in the acidic pH range. For instance, laccase from Pleurotus sajor-caju demonstrated the best performance at pH 3.2. scielo.brscielo.br Similarly, peroxidase from Citrus limon achieved maximum degradation of Basic Violet 3 at a pH of 4.5. researchgate.net In contrast, some bacterial systems, like Shewanella sp., work optimally in slightly alkaline conditions, with a preferred pH of 8-9. sci-hub.se

Temperature: Temperature influences enzyme stability and activity. For most fungal and plant-derived enzymes used in dye degradation, the optimal temperature ranges from 30°C to 50°C. A study using a laccase-containing preparation from Pleurotus sajor-caju found the highest decolorization levels at 35°C. scielo.brscielo.br Research on Ganoderma cupreum also showed maximum decolorization at 30°C, with efficiency decreasing at higher temperatures. nih.gov Peroxidase from Citrus limon showed an optimum temperature of 45°C. researchgate.net

Enzyme Dose: The concentration of the enzyme directly impacts the rate of the decolorization reaction. Generally, an increase in enzyme dosage leads to a higher percentage of dye removal, up to a saturation point. For the degradation of Basic Violet 3, a maximum decolorization of 96.34% was achieved with a peroxidase dose of 42 U/mL from Citrus limon. researchgate.net

Table 3: Optimized Parameters for Enzymatic Decolorization of Triphenylmethane Dyes

Mechanistic Pathways of Microbial Degradation

The microbial degradation of this compound follows a complex, multi-step pathway initiated by various oxidoreductive enzymes. acs.orgnih.gov Based on the identified biotransformation products, a probable degradation mechanism can be proposed.

The process typically begins with an attack on the chromophore, which is responsible for the dye's color. For triphenylmethane dyes, this often involves a stepwise N-demethylation, where methyl groups are sequentially removed from the tertiary amine auxochromes. This initial step is often catalyzed by enzymes like lignin peroxidase (LiP) and NADH-DCIP reductase. acs.orgnih.gov

Following or concurrent with demethylation, the central triphenylmethane structure is cleaved. This critical step breaks the molecule into smaller aromatic fragments. acs.orgsci-hub.se The identification of Michler's Ketone as a metabolite is a key indicator of this central cleavage. sci-hub.se This is followed by further enzymatic reactions, including oxidation, which leads to the formation of compounds like 4-(dimethylamino)benzophenone, benzaldehyde, and 3-dimethylaminophenol. acs.orgnih.gov

Advanced Spectroscopic Investigations and Structure Reactivity Relationships of C.i. Food Violet 3

Electronic Structure and Resonance Effects on Reactivity

The electronic structure of C.I. Food Violet 3 is central to its color and chemical reactivity. As a triarylmethane dye, its intense violet color arises from a delocalized π-electron system spanning the three aromatic rings and the central carbon atom. worlddyevariety.commdpi.com This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of light in the visible spectrum. photochemcad.com

Resonance effects play a crucial role in stabilizing the molecule's cationic charge. The positive charge is not localized on the central carbon but is distributed across the entire conjugated system, including the nitrogen atoms of the dimethylamino groups. This delocalization is a key feature of its electronic structure. auburn.edu

Intercalation and Binding Interactions with Biomolecules (e.g., DNA, Hemoglobin) in in vitro systems

In laboratory settings, this compound has been shown to interact with significant biomolecules like DNA and proteins, such as hemoglobin. These interactions are of interest for understanding its biological activity and potential applications in biomedical research. nih.govwikipedia.orgfao.org

Interaction with DNA: this compound is known to bind to DNA, acting as an intercalating agent. wikipedia.orgmdpi.com However, some studies indicate that it binds externally to the surface of the DNA helix rather than slotting between the base pairs in a classic intercalation model. iarc.fr This binding shows a preference for adjacent Adenine-Thymine (A-T) base pairs and induces significant structural changes in the DNA, including bending and unwinding of the helix. iarc.fr The ability to bind DNA allows it to be used as a non-toxic DNA stain in gel electrophoresis, providing an alternative to other fluorescent dyes. wikipedia.org

Interaction with Hemoglobin: Spectroscopic and molecular modeling studies have demonstrated the binding of this compound to bovine hemoglobin (BHb) in vitro. nih.govwho.intresearchgate.net The interaction leads to a notable quenching of hemoglobin's intrinsic fluorescence, which has been attributed primarily to a static quenching mechanism, indicating the formation of a stable complex between the dye and the protein. researchgate.net